

Quinazolin-7-amine CAS number and molecular formula

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Compound of Interest

Compound Name: Quinazolin-7-amine

Cat. No.: B011221

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Technical Guide: Quinazolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Quinazolin-7-amine, a heterocyclic organic compound, is a member of the quinazoline family, which is recognized for its significant role in medicinal chemistry and drug discovery. The core structure features a fused benzene and pyrimidine ring system, with an amine group substituted at the 7-position.

Identifier	Value	Reference
CAS Number	101421-73-2	[1]
Molecular Formula	C ₈ H ₇ N ₃	[1]
Molecular Weight	145.16 g/mol	
IUPAC Name	quinazolin-7-amine	

Quantitative Data Summary

Direct quantitative biological data for the parent compound, **Quinazolin-7-amine**, is limited in publicly accessible literature. However, derivatives of 7-aminoquinazoline have been synthesized and evaluated for various biological activities, particularly as anticancer and

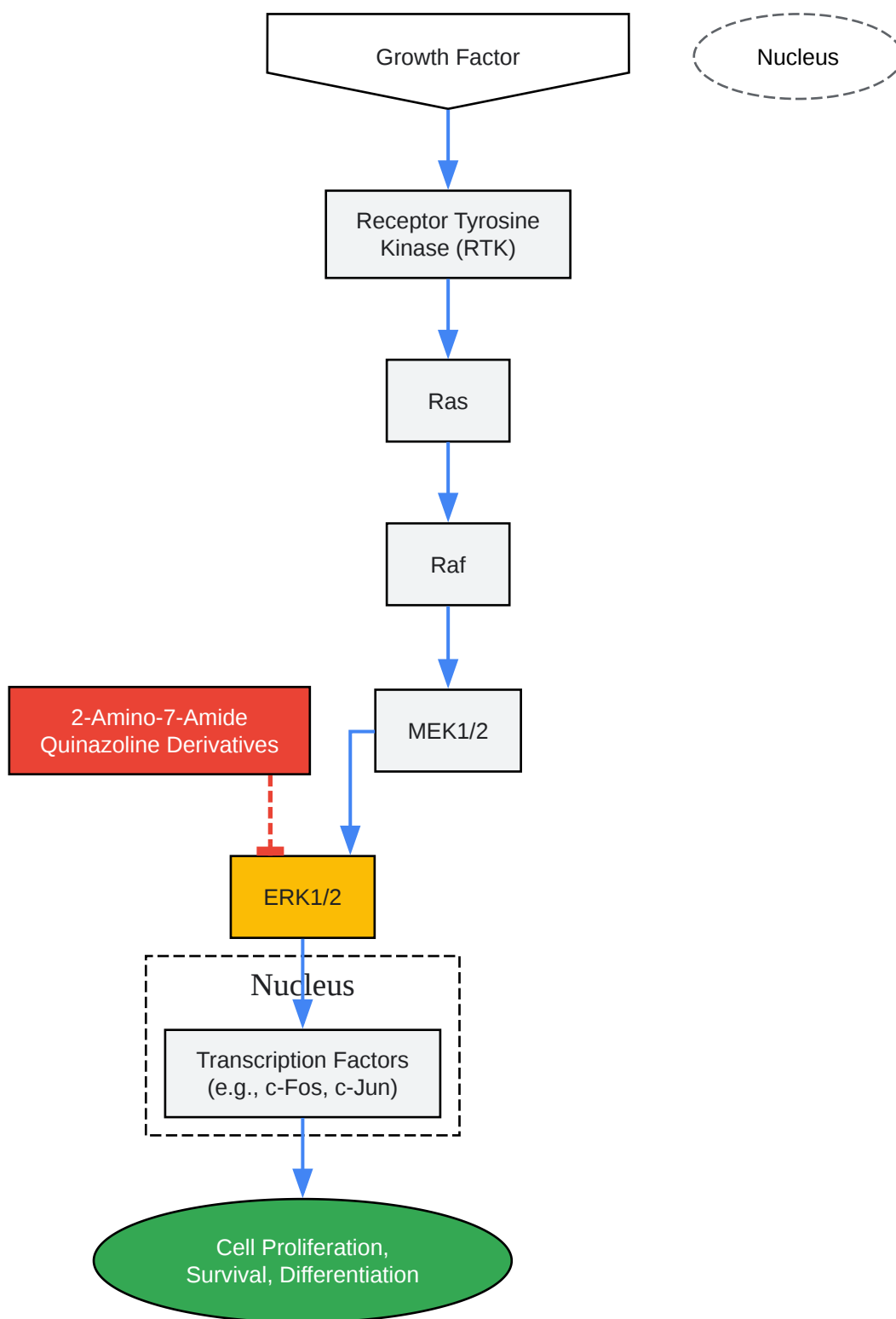
anticonvulsant agents. The following table summarizes representative data for 7-aminoquinazoline derivatives.

Compound Type	Biological Activity	Quantitative Measurement	Cell Line/Model	Reference
7-substituted-4(3H)-quinazolinone derivatives	Anticancer	IC ₅₀ values in the micromolar range	Various human cancer cell lines (e.g., MCF-7, A549, SW-480)	[2]
2-amino-7-amide quinazoline derivatives	ERK1/2 Inhibition	IC ₅₀ values in the nanomolar range	Enzyme and cell-based assays	[1]
7-substituted-4(3H)-quinazolinone derivatives	Anticonvulsant	Demonstrated activity in animal models	Mice	[3]

Signaling Pathway Involvement: Inhibition of the ERK/MAPK Pathway

Derivatives of 7-aminoquinazoline have been identified as potent inhibitors of the Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. The aberrant activation of the ERK/MAPK pathway is associated with increased cell proliferation, differentiation, and survival.

The diagram below illustrates the canonical ERK/MAPK signaling pathway and indicates the point of inhibition by 2-amino-7-amide quinazoline derivatives. These compounds typically act by inhibiting the kinase activity of ERK1/2, the final kinases in this cascade.



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ERK/MAPK Signaling Pathway Inhibition

Experimental Protocols

While a specific, detailed protocol for the synthesis of the parent **Quinazolin-7-amine** is not readily available in the cited literature, a general and widely used method for the synthesis of the quinazolinone core, a common scaffold for 7-aminoquinazoline derivatives, is the Niementowski quinazoline synthesis.

Representative Protocol: Niementowski Synthesis of a 4(3H)-Quinazolinone Derivative

This protocol describes a general procedure for the condensation of an anthranilic acid with an amide to form the quinazolinone ring system.

Materials:

- Substituted anthranilic acid
- Amide (e.g., formamide, acetamide)
- High-boiling point solvent (e.g., paraffin oil) or solvent-free conditions
- Reaction vessel with a condenser and thermometer
- Heating mantle or oil bath
- Filtration apparatus
- Recrystallization solvents (e.g., ethanol, acetic acid)

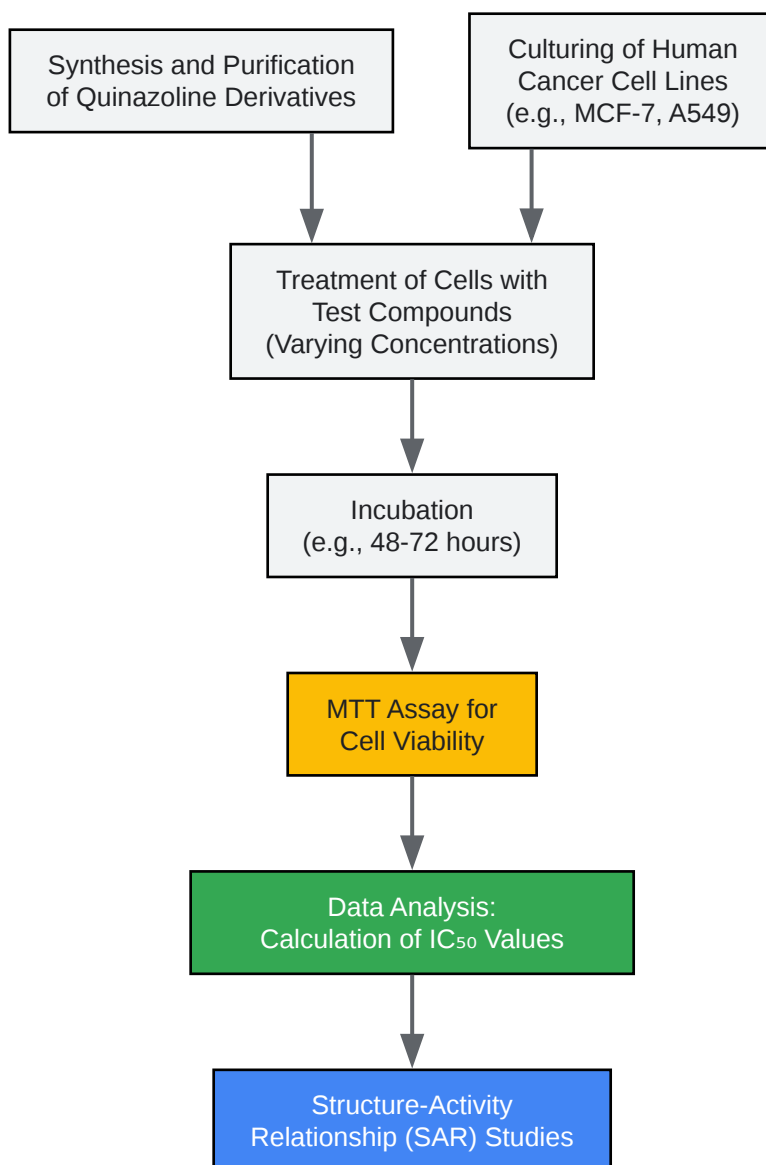
Procedure:

- **Reaction Setup:** A mixture of the substituted anthranilic acid and an excess of the amide is placed in a reaction vessel. The reaction can be performed neat (solvent-free) or in a high-boiling point solvent.
- **Heating:** The reaction mixture is heated to a high temperature, typically in the range of 130-200°C, and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product often solidifies upon cooling.
- **Purification:** The crude product is triturated with a suitable solvent (e.g., water, diethyl ether) to remove unreacted starting materials and byproducts. The solid is then collected by filtration.
- **Recrystallization:** Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid) to yield the pure quinazolinone derivative.
- **Characterization:** The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow: Anticancer Activity Screening

The following workflow outlines a typical procedure for evaluating the in vitro anticancer activity of newly synthesized quinazoline derivatives.



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In Vitro Anticancer Screening Workflow

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References

- 1. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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